molecular formula C9H6N2S B13795704 4,8-Methanothiazolo[4,5-c]azocine(9CI) CAS No. 88414-00-0

4,8-Methanothiazolo[4,5-c]azocine(9CI)

Katalognummer: B13795704
CAS-Nummer: 88414-00-0
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: VQPMQQOEDLXUCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-Methanothiazolo[4,5-c]azocine(9CI) is a heterocyclic organic compound with the molecular formula C9H6N2S It is characterized by a fused ring structure that includes both thiazole and azocine rings

Vorbereitungsmethoden

The synthesis of 4,8-Methanothiazolo[4,5-c]azocine(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and yield .

Analyse Chemischer Reaktionen

4,8-Methanothiazolo[4,5-c]azocine(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4,8-Methanothiazolo[4,5-c]azocine(9CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,8-Methanothiazolo[4,5-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4,8-Methanothiazolo[4,5-c]azocine(9CI) can be compared with other similar heterocyclic compounds, such as thiazoles and azocines. What sets it apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • Thiazole derivatives
  • Azocine derivatives
  • Other fused heterocyclic compounds

Eigenschaften

CAS-Nummer

88414-00-0

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

5-thia-3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)11-5-12-8/h1-2,4-5H,3H2

InChI-Schlüssel

VQPMQQOEDLXUCO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC3=C(C1=NC=C2)N=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.